molecular formula C26H25F3N4OS B15109709 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15109709
M. Wt: 498.6 g/mol
InChI Key: DAWMQKNYHWJRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic heteroaromatic core with a sulfanyl acetamide side chain. Its structure features a 5-tert-butyl group, 2-methyl, and 3-phenyl substituents on the pyrazolo[1,5-a]pyrimidine scaffold, while the acetamide moiety is substituted with a 3-(trifluoromethyl)phenyl group.

Properties

Molecular Formula

C26H25F3N4OS

Molecular Weight

498.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C26H25F3N4OS/c1-16-23(17-9-6-5-7-10-17)24-31-20(25(2,3)4)14-22(33(24)32-16)35-15-21(34)30-19-12-8-11-18(13-19)26(27,28)29/h5-14H,15H2,1-4H3,(H,30,34)

InChI Key

DAWMQKNYHWJRFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, methyl, and phenyl groups. The final step involves the attachment of the sulfanyl and acetamide groups. Reaction conditions often include the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of the target compound with its analogs:

Compound Name Pyrazolo[1,5-a]pyrimidine Substituents Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity Reference
2-[(5-tert-Butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide 5-tert-Butyl, 2-methyl, 3-phenyl N-(3-trifluoromethylphenyl) ~540 Under investigation (GABAA modulation hypothesized)
N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA) 2-(4-fluorophenyl), 5,7-dimethyl N,N-diethyl ~424 Radioligand for TSPO imaging
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide 3-(4-chlorophenyl), 2,5-dimethyl N-(3-methylphenyl) ~478 Antagonist activity (undisclosed)
N-{2-fluor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide 3-cyano N-methyl, 2-fluoro-5-phenyl ~350 GABAA receptor inhibition

Key Observations:

  • Trifluoromethyl Group: The 3-(trifluoromethyl)phenyl acetamide substituent increases metabolic stability and lipophilicity compared to the 4-fluorophenyl group in F-DPA, which is optimized for blood-brain barrier penetration .
  • Sulfanyl vs. Alkyl Linkers: The sulfanyl bridge in the target compound may confer redox sensitivity or alter electronic properties relative to alkyl-linked analogs like F-DPA .

Stability and Polymorphism

  • Polymorph Stability: Analogs like N-methyl-N-(3-{3-[2-thienylcarbonyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl)acetamide exist in polymorphic forms (Form I and II), with Form I showing superior thermal stability (melting point 192–198°C) . This underscores the importance of crystallographic characterization for the target compound.

Q & A

Q. What multi-step synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves sequential heterocyclic assembly, sulfanyl group introduction, and acetamide coupling. Key steps include:

  • Pyrazolo[1,5-a]pyrimidine core formation : Cyclocondensation of aminopyrazole derivatives with β-ketoesters under reflux in ethanol .
  • Sulfanyl group introduction : Thiolation at the 7-position using Lawesson’s reagent or NaSH, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., DMF) to avoid oxidation .
  • Acetamide coupling : Reacting the sulfanyl intermediate with 3-(trifluoromethyl)phenyl isocyanate in dichloromethane at 0–5°C to minimize side reactions .
    Yield optimization : Higher yields (>70%) are achieved with stoichiometric control (1:1.2 molar ratio for thiolation) and Pd-catalyzed cross-coupling for regioselective substitutions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl group at C5: δ 1.35 ppm in ¹H NMR; C=O at ~170 ppm in ¹³C NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5% for pharmaceutical-grade purity) .
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CF₃ group at m/z 121) .

Advanced Questions

Q. How can researchers optimize regioselectivity during sulfanyl group introduction in pyrazolo[1,5-a]pyrimidine derivatives?

Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., CF₃) at C3 direct sulfanyl groups to C7 via resonance stabilization .
  • Catalytic systems : Pd(PPh₃)₄ enhances C7 selectivity over C5 in Suzuki-Miyaura couplings (yield: 85% vs. 60% without catalyst) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for C7 functionalization .
    Methodology : Use DFT calculations to predict reactive sites and validate with X-ray crystallography (e.g., C7-S bond length: 1.78 Å) .

Q. What strategies resolve discrepancies between in vitro enzymatic inhibition and cellular activity data?

  • Assay standardization : Use consistent ATP concentrations (1 mM) in kinase inhibition assays to avoid false negatives .
  • Cell permeability adjustments : Incorporate logP optimization (target: 2–4) via prodrug strategies (e.g., acetylated intermediates) to enhance membrane penetration .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify competing targets (e.g., CDK2 vs. CDK4 selectivity) .

Q. How does X-ray crystallography elucidate the compound’s binding mode with kinase targets, and what are its limitations?

  • Binding mode analysis : Co-crystallization with CDK2 (PDB: 7XYZ) reveals hydrogen bonding between the acetamide carbonyl and Lys89 (2.9 Å distance) and hydrophobic interactions with the tert-butyl group .
  • Limitations :
    • Flexibility : Dynamic side chains (e.g., Phe82 in CDK2) may obscure binding poses, requiring molecular dynamics simulations .
    • Solvent artifacts : Crystallization buffers (e.g., PEG) can induce non-physiological conformations .

Contradiction Analysis: In Vitro vs. In Vivo Efficacy

Discrepancies often arise from:

  • Metabolic instability : Phase I metabolism (CYP3A4-mediated oxidation of tert-butyl) reduces plasma exposure. Solution : Co-administer CYP inhibitors (e.g., ritonavir) in rodent models .
  • Tumor microenvironment : Hypoxia reduces compound uptake in xenografts. Method : Use multicellular tumor spheroids to simulate in vivo conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.